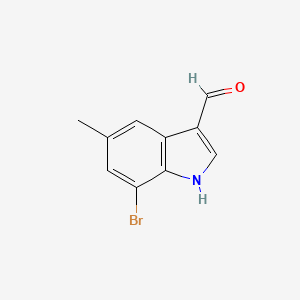

7-Bromo-5-methyl-1H-indole-3-carbaldehyde

Overview

Description

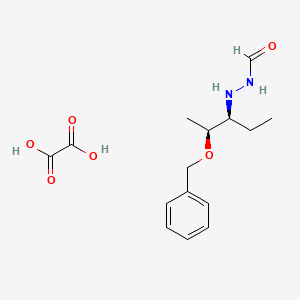

“7-Bromo-5-methyl-1H-indole-3-carbaldehyde” is a derivative of indole . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .

Synthesis Analysis

Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .Molecular Structure Analysis

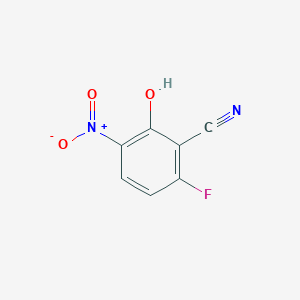

The molecular structure of “7-Bromo-5-methyl-1H-indole-3-carbaldehyde” can be represented by the empirical formula C10H8BrNO . The molecular weight is 238.08 .Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-5-methyl-1H-indole-3-carbaldehyde” include a melting point of 147-153 °C . The compound is solid at room temperature .Scientific Research Applications

Metabolic Studies in Plants

7-Bromo-5-methyl-1H-indole-3-carbaldehyde and related indolic compounds have been studied for their presence and role in plants. For instance, Arabidopsis thaliana synthesizes indolic secondary metabolites, including indole-3-carbaldehyde derivatives, which play a crucial role in pathogen defense. These compounds are synthesized from tryptophan via intermediates like indole-3-acetaldoxime and indole-3-acetonitrile, and their accumulation can be significant in response to specific treatments such as silver nitrate (AgNO3) (Böttcher et al., 2014).

Chemical Synthesis and Reactivity

The compound has been a subject of interest in various chemical synthesis processes. Studies have explored its reactivity and the synthesis of its derivatives. For example, additive-free copper(I)-bromide-mediated radical cyclization reactions of α,α-dibromo β-iminoesters were investigated, leading to the synthesis of brominated 2-aryl-1H-indole-3-carboxylates, which are related to 7-Bromo-5-methyl-1H-indole-3-carbaldehyde. These studies shed light on the mechanistic pathways and potential applications of these compounds in medicinal chemistry (Li et al., 2021).

Biological and Pharmacological Research

The biological activity and potential pharmacological applications of indole derivatives have been extensively explored. For instance, the β-carboline alkaloids, closely related to indolic compounds, exhibit a diverse range of biochemical effects and pharmacological properties. Various derivatives have been synthesized and studied for their antimicrobial activities, demonstrating the therapeutic potential of these compounds (Zhang et al., 2015). Additionally, complexes of Zn(II), Cd(II), and Pt(II) with indole-derived compounds have shown higher antibacterial and growth inhibitory activity compared to the parent ligands, indicating the relevance of these compounds in medicinal chemistry (Dendrinou-Samara et al., 1998).

Spectroscopy and Photochemistry

Indole derivatives are also explored in spectroscopy and photochemistry studies. Their unique structural features lead to specific absorbance and fluorescence characteristics which are of interest in the field of biophysical chemistry. The study of their vibrational spectroscopy and the impact of substitutions on molecular geometry, charge distribution, and vibrational force constants offers valuable insights into their chemical behavior and potential applications in various fields, including materials science and molecular engineering (Billes et al., 2009).

Safety And Hazards

Future Directions

Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name |

7-bromo-5-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-8-7(5-13)4-12-10(8)9(11)3-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPJQPZNSDSHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

16077-60-4 | |

| Record name | 16077-60-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)

![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)

![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)

![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)